1,2-Dodecanediol

Beschreibung

Historical Context and Discovery of 1,2-Alkanediols in Scientific Literature

The use of straight-chain 1,2-alkanediols in the cosmetic and personal care industry dates back several decades. cosmeticsandtoiletries.comcosmeticsandtoiletries.com These compounds are recognized for their multifunctional properties, including as moisturizers and skin conditioners. cosmeticsandtoiletries.comresearchgate.net The first of the 1,2-alkanediols to be introduced to the cosmetics market was 1,2-pentanediol (also known as pentylene glycol) in the early 1990s. cosmeticsandtoiletries.comcosmeticsandtoiletries.com

Following the introduction of 1,2-pentanediol, other 1,2-alkanediols such as 1,2-hexanediol and 1,2-octanediol (caprylyl glycol) became commercially available. cosmeticsandtoiletries.comcosmeticsandtoiletries.com More recently, 1,2-decanediol has also been utilized in the personal care industry. cosmeticsandtoiletries.comcosmeticsandtoiletries.com The adoption of these compounds was driven by their efficacy and a growing trend to find alternatives to traditional preservatives like parabens and formaldehyde-releasers, owing to the antimicrobial properties of 1,2-alkanediols. researchgate.net

Nomenclature and Chemical Classification of 1,2-Dodecanediol

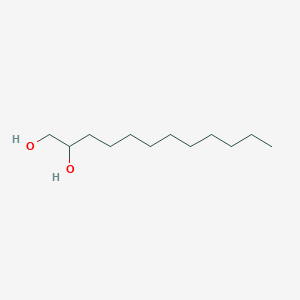

This compound is classified as a medium-chain primary fatty alcohol and a secondary fatty alcohol. nih.gov It is a dodecane molecule that features hydroxy groups at the first and second carbon positions. nih.govzfin.org This vicinal diol structure is key to its chemical properties and functions.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is dodecane-1,2-diol . nih.govjeevanchemicals.com This name precisely describes its structure: a twelve-carbon alkane chain ("dodecane") with two hydroxyl (-OH) groups located at positions 1 and 2. nih.govjeevanchemicals.com

In scientific literature and commercial applications, this compound is known by several synonyms. The most common of these is Lauryl Glycol . nih.gov Other frequently used names include 1,2-Dihydroxydodecane, 1,2-Dodecylene glycol, and n-Dodecane-1,2-diol. nih.govtcichemicals.comscbt.com

| Synonym | Source |

|---|---|

| Lauryl glycol | nih.gov |

| 1,2-Dihydroxydodecane | nih.govtcichemicals.com |

| Dodecane-1,2-diol | nih.govjeevanchemicals.com |

| 1,2-Dodecylene glycol | scbt.com |

| 2-Hydroxylauryl alcohol | scbt.com |

| n-Dodecane-1,2-diol | scbt.com |

IUPAC Naming Conventions

Significance in Contemporary Chemical and Biological Research

This compound is a subject of ongoing research due to its versatile applications in both chemical synthesis and biological systems.

In the field of chemical research , it has been utilized as a reducing agent in the synthesis of ferrite nanoparticles of iron (II), cobalt (II), and nickel (II). It is also employed as a building block in the preparation of other complex organic molecules. scbt.com For instance, it is a precursor in the synthesis of lipophilic diamines and amino alcohols.

From a biological research perspective, this compound is noted for its significant antimicrobial properties. It has demonstrated both antibacterial and antifungal activity. nih.gov Research has explored its effectiveness against various microorganisms. For example, studies have investigated its activity against Staphylococcus aureus and Staphylococcus epidermidis. Further research has delved into the antitubercular activity of amino alcohols and lipophilic diamines derived from this compound.

| Research Area | Specific Application / Finding |

|---|---|

| Chemical Synthesis | Preparation of Fe(II), Co(II), and Ni(II) ferrite nanoparticles |

| Chemical Synthesis | Used in the preparation of lipophilic diamines and amino alcohols |

| Biological Research | Acts as an antibacterial and antifungal agent nih.gov |

| Biological Research | Investigated for activity against Staphylococcus aureus and Staphylococcus epidermidis |

| Biological Research | Derivatives tested for antitubercular activity |

Eigenschaften

IUPAC Name |

dodecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITKDVFRMRXIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862552 | |

| Record name | Dodecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-87-5 | |

| Record name | 1,2-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dodecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dodecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMM0U4H102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2-dodecanediol

Established Chemical Synthesis Pathways

Traditional chemical synthesis provides robust and scalable methods for producing 1,2-dodecanediol. These pathways often involve the transformation of unsaturated hydrocarbons or epoxide precursors.

Catalytic hydroxylation of α-olefins is a primary method for synthesizing 1,2-diols. For this compound, this involves the dihydroxylation of its corresponding alkene, 1-dodecene. One established process reacts 1-dodecene with formic acid and hydrogen peroxide. google.com This is followed by saponification with an alkali solution, such as sodium hydroxide, to hydrolyze the intermediate formate esters, yielding this compound. google.com

Another catalytic method involves the oxidation of 1-dodecene using sodium hypochlorite in the presence of a potassium bromide (KBr) catalyst. google.com This process, conducted in a solvent like acetonitrile, can be optimized to co-produce 1,2-epoxydodecane and this compound, with the latter formed through the in-situ hydrolysis of the epoxide. google.com Research has shown that under specific conditions (40°C for 10 hours), this reaction can yield a product mixture containing approximately 67% 1,2-epoxydodecane and 21% this compound. google.com

The reduction of lactones is a known route for producing diols. In the case of lauryl lactone (also known as oxacyclotridecan-2-one), which is derived from the oxidation of cyclododecanone, its reduction leads to the formation of the linear α,ω-diol, 1,12-dodecanediol. researchgate.netresearchgate.netgoogle.com This process is typically a hydrogenation reaction carried out in a solvent such as methanol with water, using hydrogen gas and a catalyst. google.com Ruthenium-based catalysts, for instance, 2% ruthenium on a carbon support, have been shown to be effective for this transformation. google.com The crude lauryl lactone obtained from the oxidation of cyclododecanone can be directly hydrogenated to provide 1,12-dodecanediol in relatively high yield and selectivity without extensive intermediate purification. google.com

This compound can be efficiently prepared from its corresponding epoxide, decyl-oxirane, which is systematically named 1,2-epoxydodecane. guidechem.comlookchem.com The synthesis is a straightforward hydrolysis of the epoxide ring. This reaction is typically catalyzed by an acid, such as aqueous sulfuric acid (H₂SO₄), to open the three-membered ring and form the vicinal diol. guidechem.comlookchem.com

An alternative method is the solvolysis of 1,2-epoxydodecane in formic acid, which produces formate esters. uni.eduuni.edu Subsequent saponification of these esters yields this compound as the primary product. uni.eduuni.edu Studies on this solvolysis reaction have demonstrated that it produces this compound with high selectivity, with minimal formation of byproducts like isomeric ethers. uni.edu

Reduction of Lauryl Lactone

Biocatalytic and Biotechnological Production Approaches

In recent years, biotechnological methods have emerged as promising alternatives to traditional chemical synthesis, offering more environmentally friendly production routes. These approaches primarily leverage genetically engineered microorganisms as whole-cell biocatalysts.

Metabolically engineered strains of Escherichia coli have been developed for the biotransformation of alkanes into valuable chemicals, including α,ω-diols. asm.orgasm.org Specifically, recombinant E. coli has been successfully used to produce 1,12-dodecanediol. researchgate.netnih.gov This is achieved by equipping the bacterium with an alkane-inducible monooxygenase system, such as the CYP153A operon from Marinobacter aquaeolei VT8. asm.orgnih.gov This enzyme exhibits high regioselectivity for terminal hydroxylation, first converting an alkane like dodecane to its corresponding primary alcohol (1-dodecanol) and subsequently hydroxylating the opposite terminal carbon to yield the α,ω-diol (1,12-dodecanediol). asm.orgresearchgate.net

The process typically involves using the engineered E. coli as a whole-cell biocatalyst in a fermentation process where the substrate, such as dodecane or a mixture of dodecane and 1-dodecanol, is supplied to the culture. asm.org The cells take up the substrate and convert it into the desired diol, which is then secreted.

Maximizing the yield and productivity of diols in whole-cell biotransformation requires careful optimization of bioreactor conditions. For the production of 1,12-dodecanediol using recombinant E. coli, several key parameters have been investigated to enhance the process. asm.orgasm.orgfoodnavigator.com

One critical improvement is enhancing substrate uptake into the bacterial cells. Co-expression of a tunable alkane facilitator, AlkL from Pseudomonas putida GPo1, has been shown to increase the accessibility of long-chain alkanes, leading to higher product titers. asm.orgnih.govasm.org

Fed-batch cultivation in a bioreactor is a common strategy to achieve high cell density and high product concentration. asm.org Research has detailed a fed-batch process where a mixture of dodecane and 1-dodecanol was used as the substrate. asm.orgasm.org To mitigate the toxicity of 1-dodecanol, the temperature was lowered to 25°C upon induction, and the substrates were added in stages. asm.org This optimized strategy in a 5-liter bioreactor resulted in the production of 3.76 g/liter of 1,12-dodecanediol over approximately 68-72 hours. asm.orgasm.org

The table below summarizes the results from an optimized fed-batch culture for 1,12-dodecanediol production.

Table 1: Optimized Bioreactor Production of 1,12-Dodecanediol

| Parameter | Value | Source |

|---|---|---|

| Microorganism | Recombinant Escherichia coli | asm.orgnih.gov |

| Key Genetic Modification | Expression of CYP153A operon and AlkL facilitator | asm.orgnih.gov |

| Substrate(s) | Dodecane and 1-Dodecanol | asm.org |

| Cultivation Method | Fed-batch culture | asm.org |

| Final Titer | 3.76 g/liter | asm.orgresearchgate.net |

| Production Time | ~71.5 hours | asm.org |

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14243 |

| 1-Dodecene | 8116 |

| Lauryl lactone | 62719 |

| Decyl-Oxirane (1,2-Epoxydodecane) | 17042 |

| Dodecane | 8182 |

| 1-Dodecanol | 8195 |

| 1,12-Dodecanediol | 78065 |

| Cyclododecanone | 9288 |

| Formic acid | 284 |

| Hydrogen peroxide | 784 |

| Sodium hypochlorite | 23665760 |

| Potassium bromide (KBr) | 253877 |

Whole-Cell Biotransformation using Microorganisms (e.g., Escherichia coli)

Strategies for Overcoming Substrate Toxicity in Biotransformation

The biotransformation of alkanes and their derivatives into valuable diols like this compound is a promising green alternative to chemical synthesis. However, a significant challenge in whole-cell biotransformation is the toxicity of both the substrate and the product to the microbial catalysts. nih.gov For instance, in the production of 1,12-dodecanediol using recombinant Escherichia coli, the addition of 1-dodecanol as a substrate led to a dramatic decrease in the number of living cells due to its toxic effects. nih.gov

Several strategies have been developed to mitigate this toxicity and improve the efficiency of biotransformation. One effective approach is the use of a two-phase system, where a bulk organic phase composed of alkanes acts as a reservoir for the substrate. nih.gov This organic phase can continuously supply the substrate to the aqueous medium where the biocatalysis occurs, while simultaneously extracting the toxic alkanol products, thereby reducing their concentration in the cellular environment and minimizing product inhibition. nih.gov

Another key strategy involves enhancing the cell's ability to manage the substrate and product. Co-expression of a membrane facilitator, such as AlkL from Pseudomonas putida GPo1, can increase the accessibility of long-chain alkanes to the intracellular enzymes. nih.govresearchgate.net This improved transport can lead to higher production yields. For example, a recombinant E. coli strain co-expressing an alkane monooxygenase and the AlkL facilitator produced 3.76 g/L of 1,12-dodecanediol. nih.govresearchgate.net

Further strategies to enhance production and overcome toxicity include:

Continuous product removal: Implementing in-situ product removal techniques, such as continuous extraction, can prevent the accumulation of toxic products to inhibitory levels. nih.gov

Cell-free systems: Utilizing cell-free enzymatic systems can be an alternative to whole-cell biotransformation, completely avoiding issues of cell viability and membrane transport. nih.gov

Fed-batch culturing: A fed-batch strategy, where the substrate is added incrementally, can help maintain sub-toxic concentrations in the culture medium. nih.gov In one study, a fed-batch culture adding a mixture of dodecane and 1-dodecanol resulted in the production of 3.76 g/liter of 1,12-dodecanediol in 68 hours. nih.govresearchgate.net

These strategies, often used in combination, are crucial for developing economically viable and efficient biotransformation processes for the synthesis of this compound and other long-chain diols.

Enzymatic Synthesis with Monooxygenase Enzymes

Monooxygenase enzymes, particularly those from the cytochrome P450 (CYP) superfamily, are pivotal in the enzymatic synthesis of this compound and other α,ω-diols. researchgate.netasm.org These enzymes catalyze the highly selective oxidation of C-H bonds, a challenging chemical transformation. researchgate.net The industrial production of α,ω-alkanediols often involves harsh conditions like high temperature and pressure with heavy metal catalysts, making biocatalytic methods using monooxygenases an attractive, environmentally friendly alternative. researchgate.netasm.orgnih.gov

The CYP153A family of monooxygenases is particularly well-suited for this purpose due to its high regioselectivity for terminal hydroxylation and low overoxidation activity. researchgate.netasm.orgasm.org This means they preferentially attack the terminal methyl group of an alkane or the ω-carbon of a fatty acid or alcohol, minimizing the formation of unwanted byproducts. researchgate.netasm.org For example, CYP153A from Marinobacter aquaeolei VT8 has been successfully used in recombinant E. coli to produce 1,12-dodecanediol. researchgate.netasm.orgnih.gov

A common pathway for the biosynthesis of α,ω-diols starts with a fatty acid. A CYP153A monooxygenase first hydroxylates the fatty acid at the ω-position to produce an ω-hydroxy fatty acid. This intermediate is then converted to the corresponding α,ω-diol by the action of a carboxylic acid reductase (CAR) and endogenous aldehyde reductases. mdpi.comresearchgate.net One study reported the production of 1.4 g/L of 1,12-dodecanediol from dodecanoic acid using this sequential biocatalytic approach. researchgate.net

Despite their potential, there are challenges to using monooxygenases in industrial processes. One issue is the low conversion rates and the formation of over-oxidized products like dodecanoic acid when using 1-dodecanol as a substrate. researchgate.netdntb.gov.ua To address this, protein engineering techniques such as site-directed mutagenesis can be employed to improve enzyme activity and selectivity. For instance, a mutant of CYP153A33 from Marinobacter aquaeolei was engineered to have higher ω-specific hydroxylation activity, increasing the flux towards α,ω-dodecanediol synthesis while reducing the formation of byproducts. researchgate.netdntb.gov.ua

Furthermore, the efficiency of these enzymatic systems often depends on the effective coupling with redox partners that supply the necessary electrons for the catalytic cycle. asm.orgresearchgate.net The co-expression of these redox partners, such as ferredoxin and ferredoxin reductase, is crucial for optimal monooxygenase activity. asm.org

| Enzyme System | Substrate | Product | Key Findings |

| CYP153A from Marinobacter aquaeolei VT8 in E. coli | Dodecane/1-Dodecanol mixture | 1,12-Dodecanediol | Produced 3.76 g/L of 1,12-dodecanediol in a fed-batch culture. nih.govresearchgate.netnih.gov |

| CYP153A monooxygenase and Carboxylic Acid Reductase (CAR) | Dodecanoic acid | 1,12-Dodecanediol | Achieved 1.4 g/L of 1,12-dodecanediol in a consecutive reaction. researchgate.net |

| Engineered CYP153A33 from Marinobacter aquaeolei | 1-Dodecanol | α,ω-Dodecanediol | Site-directed mutagenesis increased conversion and reduced over-oxidation. researchgate.netdntb.gov.ua |

| CYP505E3 from Aspergillus terreus | 1-Dodecanol | 1,5-Dodecanediol | Catalyzes regioselective in-chain hydroxylation, producing 1,5-dodecanediol with 55% regioselectivity. nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being approached through the lens of green chemistry, which emphasizes the use of environmentally benign methods and renewable resources. imperial.ac.ukliv.ac.uk This shift is driven by the need to reduce the environmental impact associated with traditional chemical manufacturing, which often relies on petroleum-based feedstocks and harsh reaction conditions. nih.govgoogle.com

Eco-Friendly Catalysis

Eco-friendly catalysis for this compound synthesis focuses on replacing hazardous and polluting catalysts with greener alternatives. This includes the use of biocatalysts, organocatalysts, and heterogeneous catalysts that are recyclable and operate under mild conditions.

Biocatalysis: As discussed previously, enzymes like monooxygenases offer a highly selective and efficient route to diols under mild, aqueous conditions. asm.orgasm.org The use of whole-cell biocatalysts or isolated enzymes aligns with green chemistry principles by avoiding the use of heavy metal catalysts and reducing energy consumption. researchgate.net

Organocatalysis: Metal-free organocatalysts are emerging as a sustainable option for dihydroxylation reactions to produce vicinal diols. researchgate.net For example, a one-pot dihydroxylation of alkenes using H₂O₂ as the oxidant and 2,2,2-trifluoroacetophenone as an organocatalyst provides a highly sustainable protocol. researchgate.net This method involves an epoxidation step followed by in-situ ring-opening with water to yield the diol. researchgate.net

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a cornerstone of green chemistry. In the context of reactions involving this compound, heterogeneous acid catalysts like niobium phosphate, zeolites, and sulfonic resins have been investigated for ketalization reactions. researchgate.netdaneshyari.comresearchgate.net For instance, niobium phosphate has shown good activity and recyclability in the ketalization of ethyl levulinate with this compound. researchgate.netdaneshyari.com These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste. daneshyari.com

| Catalytic System | Reaction Type | Green Chemistry Advantages |

| Monooxygenase Enzymes | Biotransformation | High selectivity, mild reaction conditions, renewable. asm.orgasm.org |

| Organocatalysts (e.g., 2,2,2-trifluoroacetophenone) | Dihydroxylation | Metal-free, uses green oxidant (H₂O₂). researchgate.net |

| Heterogeneous Catalysts (e.g., Niobium Phosphate) | Ketalization | Recyclable, easy separation, reduces waste. researchgate.netdaneshyari.com |

Sustainable Feedstock Utilization

A key aspect of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. google.comnih.gov The production of this compound and its precursors can be achieved from various biomass sources.

Vegetable Oils and Fatty Acids: Fatty acids derived from vegetable oils are a prime renewable feedstock for producing long-chain diols. mdpi.comrsc.orgresearchgate.net For example, oleic acid, abundant in many vegetable oils, can be converted to long-chain α,ω-diols through a tandem olefin self-metathesis and ester hydrogenation process. rsc.orgresearchgate.net Similarly, free fatty acids can be converted to α,ω-diols using enzymatic cascades involving monooxygenases and reductases. mdpi.comresearchgate.net

Biomass-Derived Platform Molecules: Lignocellulosic biomass, which includes agricultural and wood waste, can be processed to yield platform molecules that serve as starting materials for chemical synthesis. nih.govacs.org For instance, levulinic acid, derived from the hydrolysis of carbohydrates, can be reacted with this compound (which can also be from a bio-source) in the presence of green catalysts to produce new bio-based surfactants. daneshyari.comresearchgate.net

Direct Fermentation from Sugars: Sugars like glucose, which are readily available from sources like corn and sugarcane, are common starting points for microbial fermentation. nih.govacs.org Engineered microorganisms can be designed to convert these simple sugars into a variety of valuable chemicals, including diols. nih.gov Metabolic engineering efforts are focused on creating and optimizing pathways in microbes like E. coli to produce diols from renewable biomass. nih.gov

The use of these sustainable feedstocks not only reduces the reliance on finite petrochemical resources but also has the potential to lower the carbon footprint of chemical production. google.comacs.org

Advanced Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the molecular structure of organic compounds like 1,2-dodecanediol. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The protons of the terminal methyl group (CH₃) typically appear as a triplet at the most upfield region of the spectrum. The numerous methylene groups (CH₂) in the long alkyl chain produce a complex multiplet signal. The protons on the carbons bearing the hydroxyl groups (CH-OH and CH₂-OH) appear at more downfield chemical shifts due to the deshielding effect of the electronegative oxygen atoms. The hydroxyl protons themselves often present as broad signals that can be exchanged with deuterium oxide (D₂O) for confirmation. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the this compound structure. The carbon of the terminal methyl group is found at the highest field. The carbons of the long methylene chain appear in a clustered region. The two carbons attached to the hydroxyl groups are significantly shifted downfield, with the secondary carbon (CH-OH) appearing at a lower field than the primary carbon (CH₂-OH). nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.88 | Triplet | -CH₃ |

| ¹H | ~1.26 | Multiplet | -(CH₂)₈- |

| ¹H | ~3.4-3.7 | Multiplet | -CH(OH)-CH₂OH |

| ¹H | Variable | Broad | -OH |

| ¹³C | ~14 | Singlet | -CH₃ |

| ¹³C | ~22-32 | Multiple Singlets | -(CH₂)₈- |

| ¹³C | ~60-75 | Singlets | -CH(OH)- and -CH₂OH |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. utdallas.edu For this compound, the IR spectrum is characterized by several key absorption bands. A prominent, broad band is observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. This broadening is a result of intermolecular hydrogen bonding. uni.edu

The C-H stretching vibrations of the long alkyl chain appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. Additionally, the C-O stretching vibrations of the primary and secondary alcohol groups give rise to distinct bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. uni.edu The spectrum of this compound can be compared to that of similar molecules like 1,12-dodecanediol, which would show different patterns in the fingerprint region due to the different placement of the hydroxyl groups. oup.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2850-2960 (strong, sharp) | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1465 | C-H bend | Alkyl (CH₂) |

| 1000-1200 | C-O stretch | Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C-NMR)

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Gas Chromatography (GC) is a widely used method for determining the purity of this compound. tcichemicals.comavantorsciences.comvwr.comvwr.com In this technique, the sample is vaporized and injected into a column. An inert gas, the mobile phase, carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For this compound, which has a relatively high boiling point, a high-temperature capillary column is typically used. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Commercial specifications for this compound often state a purity of greater than 93.0% as determined by GC. tcichemicals.comavantorsciences.comvwr.comvwr.com The Kovats retention index, a value that helps in the identification of compounds in GC, has been reported for this compound on a standard non-polar column. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. advancechemjournal.com Unlike GC, HPLC is performed in the liquid phase, making it suitable for non-volatile or thermally sensitive compounds. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. measurlabs.com

The separation of this compound by HPLC would involve its partitioning between the stationary phase and the mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation. sielc.com While specific HPLC methods for this compound are less commonly detailed in general literature than GC methods, the principles of HPLC make it a viable and valuable tool for its analysis, particularly for separating it from other, less volatile impurities. researchgate.netnih.gov

Gas Chromatography (GC) for Purity Assessment

Microscopic and Surface Science Investigations

The behavior of this compound at surfaces and its self-assembly properties have been investigated using advanced microscopy techniques. These studies provide insights into the nanoscale organization of the molecule.

Real-time atomic force microscopy (AFM) has been used to study the recrystallization of this compound, also known as Lauryl glycol, on highly oriented pyrolytic graphite (HOPG). scirp.orgresearchgate.net These investigations revealed the formation of parallelogram-like structures during the early stages of recrystallization from a chloroform solution. The growth and dissolution of these structures were monitored over time, showing that growth was two-dimensional while dissolution occurred in three dimensions. scirp.org The study also noted that the carbon chain of similar molecules, like 1,12-dodecanediol, lies parallel to the HOPG surface, suggesting a similar orientation for this compound to lower its energy through heteroepitaxial growth. scirp.org

Scanning tunneling microscopy (STM) has also been employed to study the self-assembly of alkanes and their derivatives on HOPG, providing a basis for understanding how molecules like this compound might arrange themselves on a surface. researchgate.net Furthermore, surface-enhanced Raman scattering (SERS) has been used to study the adsorption of polymers containing this compound units onto silver nanoparticles. csic.es

Atomic Force Microscopy (AFM) for Recrystallization Dynamics

Tapping mode Atomic Force Microscopy (AFM) has been a pivotal tool for investigating the real-time recrystallization dynamics of this compound (also known as lauryl glycol or LG) from solution onto different substrates. researchgate.netscirp.orgresearchgate.net This technique allows for the direct visualization of crystal nucleation, growth, and dissolution at the nanoscale, providing a deeper understanding of the underlying mechanisms. researchgate.netacs.orgmdpi.commdpi.comcapes.gov.brbeilstein-journals.org

Real-time AFM imaging of this compound recrystallized from a chloroform solution onto Highly Oriented Pyrolytic Graphite (HOPG) has revealed detailed growth and dissolution mechanisms at the nano-level. researchgate.netscirp.orgresearchgate.net At the initial stages of recrystallization, distinct parallelogram-like structures are formed, with lengths extending several microns and widths ranging from approximately 100 to 400 nm. researchgate.netscirp.orgresearchgate.net

The subsequent behavior of these structures is a dynamic process involving both growth and dissolution. scirp.orgresearchgate.net A key observation is that the growth of these crystalline structures is strictly two-dimensional (2D), occurring along their length and width. scirp.orgresearchgate.net In contrast, the dissolution process is three-dimensional (3D), with the structures diminishing in all three dimensions over time. scirp.orgresearchgate.net This dissolution is proposed to result in the formation of a thin film of this compound molecules on the HOPG surface. researchgate.net A layer height of approximately 3.5 nm was observed during layer-by-layer dissolution, suggesting an initial vertical packing of two this compound molecules. scirp.org

The recrystallization behavior of this compound is profoundly influenced by the properties of the substrate, specifically its polarity and crystallinity. hrpub.org Studies on four different technical substrates have demonstrated a range of morphologies, highlighting the interplay between molecule-substrate interactions. hrpub.org

The influence of the substrate on the recrystallization morphology of this compound is summarized in the table below:

| Substrate | Polarity | Crystallinity | Observed this compound Morphology |

| Highly Oriented Pyrolytic Graphite (HOPG) | Nonpolar | Crystalline | Parallelogram-like structures |

| Glassy Carbon (GC) | Nonpolar | Amorphous | Stalactite-like structures |

| Mica | Polar | Crystalline | Thin film |

| Glass | Polar | Amorphous | Thin film |

On nonpolar substrates, the morphology varies with crystallinity. The crystalline structure of HOPG templates the formation of ordered, parallelogram-shaped crystals. hrpub.org On the amorphous glassy carbon, the lack of a crystalline template results in less ordered, stalactite-like structures. hrpub.org Conversely, on polar substrates, both crystalline (mica) and amorphous (glass), this compound forms a thin film, indicating that strong polar interactions between the hydroxyl groups of the diol and the substrate surface dominate the recrystallization process. hrpub.org This understanding of substrate-dependent behavior is crucial for applications where this compound is used in complex formulations that interact with various surfaces. hrpub.org

The kinetics of the growth and dissolution of this compound parallelogram-like structures on HOPG follow a logarithmic behavior over time. scirp.orgresearchgate.net Real-time AFM studies have quantified the rates of these processes. scirp.orgresearchgate.net

The growth of the parallelogram structures is anisotropic. scirp.org The average growth rate along their length is significantly faster than along their width. scirp.orgresearchgate.net The dissolution process, where the initial parallelogram structures transform into a thin film, also proceeds at a quantifiable rate. scirp.orgresearchgate.net The saturation time for the recrystallization process has been found to be dependent on the concentration of the this compound solution applied to the substrate. scirp.org

Key kinetic parameters for the recrystallization of this compound on HOPG are presented below:

| Kinetic Parameter | Value |

| Average Growth Rate (Length) | 11 nm/min |

| Average Growth Rate (Width) | 1.5 nm/min |

| Average Dissolution Rate | ~0.078 %/min |

These kinetic studies provide a quantitative understanding of the molecular dynamics at the solid-liquid interface, revealing how these processes reach equilibrium. scirp.org The transition from vertical standing molecules in the initial structures to a parallel orientation in the thin film is thought to be an energy-lowering process, potentially aided by the matching of the carbon-carbon bond structure between the this compound molecules and the HOPG surface, a phenomenon known as heteroepitaxial growth. scirp.orgresearchgate.net

Influence of Substrate Polarity and Crystallinity on Recrystallization

Scanning Tunneling Microscopy (STM) in Surface Assembly Research

Scanning Tunneling Microscopy (STM) is another powerful technique for probing the self-assembly of molecules on conductive surfaces at the atomic scale. psu.eduannualreviews.orgrsc.orgmdpi.com While direct STM studies on this compound are less common in the reviewed literature, research on homologous long-chain alkanediols, such as 1,12-dodecanediol and 1,14-tetradecanediol, on graphite provides significant insights into how this compound likely assembles on such surfaces. scirp.orgpsu.eduannualreviews.orghrpub.orgacs.org

STM studies have demonstrated that for molecules like 1,12-dodecanediol, the carbon chain lies parallel to the HOPG surface. scirp.org The images reveal that diols form highly ordered lamellar structures. psu.eduacs.org A notable finding from these STM investigations is the image contrast associated with the functional groups. The hydroxyl (-OH) functionalities of the diols appear as dark regions relative to the methylene groups of the alkane chain. psu.eduannualreviews.org This indicates a lower tunneling probability for the hydroxyl groups. psu.edu This characteristic contrast allows for the clear identification and orientation of the diol molecules within the self-assembled monolayer. psu.eduannualreviews.org These findings on similar diols strongly suggest that this compound would also self-assemble on graphite with its alkyl chain parallel to the surface, driven by van der Waals interactions between the hydrocarbon backbone and the graphite. researchgate.net

Mechanistic Investigations and Reaction Pathways

Reaction Mechanisms in Organic Transformations Involving 1,2-Dodecanediol

This compound participates in a range of organic reactions, each with distinct mechanistic features. These transformations are crucial for the synthesis of valuable products, from biodegradable surfactants to functionalized nanoparticles.

The acid-catalyzed ketalization of ethyl levulinate with this compound represents a key step in the synthesis of a novel class of biodegradable surfactants. researchgate.netresearchgate.net This reaction involves the formation of a cyclic ketal, a structure that imparts specific properties to the final surfactant molecule. nsf.govgoogle.comgoogle.com

The mechanism proceeds under acidic conditions, where a proton activates the ketone group of ethyl levulinate, making it more susceptible to nucleophilic attack. The hydroxyl groups of this compound then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of a stable five-membered dioxolane ring. google.comgoogle.com The reaction's selectivity towards ketalization over other potential side reactions, such as transesterification, is a critical aspect of this synthesis. researchgate.net The use of heterogeneous acid catalysts like niobium phosphate has shown promise in achieving high diol conversion and selectivity towards the desired ketal product. researchgate.netresearchgate.net The resulting long-chain ketal ester can then be hydrolyzed to produce the final "green" surfactant. researchgate.net

Table 1: Catalysts Used in the Ketalization of Ethyl Levulinate with this compound

| Catalyst | Catalyst Type | Key Findings |

|---|---|---|

| p-Toluenesulfonic acid | Homogeneous | Effective in promoting the reaction. researchgate.netresearchgate.net |

| Amberlyst 70 | Heterogeneous | Investigated as a solid acid catalyst. researchgate.netresearchgate.net |

| Zeolite H-ZSM-5 | Heterogeneous | Studied for its catalytic activity in the ketalization. researchgate.netresearchgate.net |

| Niobium phosphate | Heterogeneous | Showed good activity and recyclability, particularly with ethylene glycol, and promising results with this compound. researchgate.netresearchgate.netresearchgate.net |

This table summarizes various acid catalysts employed in the synthesis of biodegradable surfactants through the ketalization of ethyl levulinate with this compound.

The deoxydehydration (DODH) of this compound to produce 1-dodecene is a significant transformation, offering a pathway to convert biomass-derived diols into valuable olefins. rsc.orgnih.gov This reaction is typically catalyzed by high-valent metal complexes, with rhenium-based catalysts being particularly effective. rsc.orgresearchgate.netrsc.org

The proposed mechanism for rhenium-catalyzed DODH involves the initial reaction of the catalyst with the diol to form a metal-diolate intermediate. rsc.orgacs.org This intermediate then undergoes a reduction step, often facilitated by a sacrificial reductant like a secondary alcohol or triphenylphosphine, which abstracts an oxygen atom. rsc.orgd-nb.info The final step is the extrusion of the olefin, 1-dodecene, and the regeneration of the active catalyst. rsc.org The reaction conditions, including the choice of solvent and reductant, play a crucial role in the efficiency and selectivity of the process. researchgate.netrsc.orgresearchgate.net For instance, using 3-octanol as both a reductant and solvent under aerobic conditions has been shown to be effective. rsc.org Molybdenum-based catalysts have also been explored for this transformation, with proposed mechanisms involving the formation of a dimeric diolate species. researchgate.netresearchgate.net

A key challenge in heterogeneous catalysis for this reaction is catalyst deactivation due to the leaching of the active metal species. researchgate.netd-nb.info This leaching is often induced by the formation of a soluble complex between the catalyst and the diol. researchgate.net

Table 2: Research Findings on Deoxydehydration of this compound

| Catalyst System | Reductant/Solvent | Key Mechanistic Insights |

|---|---|---|

| Supported ReOx | Toluene | Rhenium leaching, leading to catalyst deactivation, is a primary issue. researchgate.net |

| [Cp*MoO2]2O | PPh3 / Anisole | A proposed dinuclear pathway involving a dimeric diolate species. researchgate.net |

| L4Re(CO)3 | 3-Octanol | In situ generation of the active high-valent rhenium species under aerobic conditions. rsc.org |

| KReO4 / Pd/C | H2 / MeOH | Selective for vicinal diols in the α,β positions of carboxylic acids and esters. acs.org |

This table highlights key research findings related to the mechanistic aspects of this compound deoxydehydration.

This compound has been utilized as a reducing and stabilizing agent in the synthesis of various metal nanoparticles, including those of iron(II), cobalt(II), and nickel(II), as well as magnetite (Fe3O4). scirp.orgiphy.ac.cn The hydroxyl groups of this compound play a crucial role in the reduction of the metal precursors.

In a typical high-temperature solution-phase synthesis of magnetite nanoparticles, for example, a mixture of an iron precursor (like iron(III) acetylacetonate), this compound, oleic acid, and oleylamine is heated in a high-boiling point solvent such as phenyl ether. iphy.ac.cn At elevated temperatures, this compound reduces the iron precursor to a lower oxidation state, leading to the nucleation and growth of the magnetite nanoparticles. The long carbon chain of this compound, along with other capping agents like oleic acid and oleylamine, helps to stabilize the newly formed nanoparticles, preventing their aggregation and controlling their size and shape. iphy.ac.cn The compatibility of this compound with the nanoparticle surface contributes to their stability in organic solvents. iphy.ac.cn

Deoxydehydration Mechanisms to Olefins

Mechanistic Aspects of Interfacial Phenomena

The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar hydrocarbon tail, governs its behavior at interfaces, leading to interesting adsorption and self-assembly phenomena.

The adsorption of this compound onto solid surfaces is influenced by the nature of the substrate and the surrounding medium. On nonpolar surfaces like highly oriented pyrolytic graphite (HOPG), the adsorption and subsequent recrystallization of this compound (also known as lauryl glycol) from a chloroform solution have been studied in detail using atomic force microscopy (AFM). scirp.orgresearchgate.netresearchgate.net

These studies have revealed a complex growth and dissolution mechanism at the nanoscale. researchgate.netresearchgate.net Initially, parallelogram-like structures are formed, which then evolve over time. scirp.orgresearchgate.net The growth of these structures is observed to be two-dimensional, while dissolution occurs in three dimensions. researchgate.net This behavior is likely driven by the interplay of molecule-substrate and molecule-molecule interactions. It has been proposed that the long carbon chain of the diol lies parallel to the HOPG surface to maximize van der Waals interactions, a phenomenon also observed for the related 1,12-dodecanediol. scirp.org Understanding these adsorption mechanisms is relevant for applications where the interaction of this compound with nonpolar surfaces is important. scirp.org

In the context of soil-water systems, the adsorption of related chlorinated hydrocarbons like 1,2-dichloroethane is influenced by the presence of organic matter, which can affect the availability of adsorption sites and interactions such as hydrogen bonding. nih.gov While not directly studying this compound, this research provides insights into how diol-like structures might interact in complex environmental matrices.

The self-assembly of this compound and related molecules is driven by non-covalent interactions, leading to the formation of ordered supramolecular structures. researchgate.netresearchgate.net On surfaces like HOPG, this compound molecules can self-assemble into well-defined patterns. researchgate.netresearchgate.net Real-time AFM studies have provided insights into the recrystallization process, showing the formation and evolution of parallelogram-like structures. scirp.orgresearchgate.netresearchgate.net

In solution, the self-assembly of amphiphilic molecules containing diol moieties can lead to the formation of complex structures like micelles or supramolecular polymers. acs.orgunibe.ch For instance, polyesters synthesized from racemic D,L-1,2-dodecanediol can form helical macromolecules that adsorb onto surfaces. csic.es

Furthermore, the interaction of diols with host molecules like cyclodextrins can result in the formation of inclusion complexes, which are a form of self-assembly. For example, 1,12-dodecanediol can be encapsulated within the hydrophobic cavity of a β-cyclodextrin dimer, forming a researchgate.netpseudorotaxane structure. researchgate.net Although this study uses a different isomer, it highlights the potential for this compound to participate in host-guest chemistry and form well-defined supramolecular assemblies.

Biomedical and Pharmaceutical Research Applications

Antimicrobial Activity and Mechanisms

1,2-Dodecanediol is recognized for its capacity to inhibit the growth of various microorganisms, including bacteria and fungi. ebi.ac.uknih.govguidechem.com Its effectiveness is attributed to its chemical structure, and it is often considered an alternative to traditional preservatives in various formulations. sanyo-chemical.co.jp

Research has demonstrated that this compound exhibits antibacterial activity against both Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net These bacteria are significant components of the skin microbiome, with S. aureus being a potential pathogen associated with skin conditions like atopic dermatitis. researchgate.net Studies have shown that 1,2-alkanediols with carbon chain lengths of 6 to 12 exhibit antimicrobial properties against both of these Staphylococcus species. researchgate.net The inhibitory effects of this compound on the growth of S. aureus and S. epidermidis have been documented, highlighting its potential for use in products aimed at controlling skin microflora. researchgate.net

In addition to its antibacterial effects, this compound is also known to possess antifungal properties. ebi.ac.uknih.gov This broad-spectrum antimicrobial activity makes it a versatile ingredient in formulations where the growth of both bacteria and fungi needs to be controlled. sanyo-chemical.co.jp

The antimicrobial efficacy of this compound can be influenced by the presence of other antimicrobial agents. The combined effect of multiple ingredients is a critical consideration in the formulation of products. researchgate.net The interaction between different antimicrobial compounds can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where the effectiveness is reduced. researchgate.net

To quantify these interactions, the fractional inhibitory concentration (FIC) index is often used. researchgate.net A study evaluating mixed systems containing this compound found that its antibacterial activity against S. epidermidis was inhibited when combined with myristic acid. ebi.ac.ukresearchgate.net This was attributed to the selective antimicrobial action of myristic acid against S. aureus in the mixed system. ebi.ac.ukresearchgate.net Conversely, the combination of this compound with lactic acid showed a nearly identical antibacterial profile to this compound alone. ebi.ac.uk

Table 1: Interaction of this compound with Other Antimicrobial Agents

| Combined Agent | Effect on S. epidermidis Activity | Reference |

|---|---|---|

| Myristic Acid | Inhibited | ebi.ac.ukresearchgate.net |

| Lactic Acid | Similar to this compound alone | ebi.ac.uk |

The precise mechanisms underlying the antibacterial action of this compound are still under investigation, but they are generally believed to involve the disruption of bacterial cell structures. One of the primary modes of action for many antimicrobial agents is interference with the cell membrane, leading to a loss of structural integrity and function. creative-biolabs.comfrontiersin.org Antimicrobial peptides, for example, often work by disrupting the microbial cell membrane. mdpi.com Other potential mechanisms include the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways. creative-biolabs.commdpi.com For this compound, its hydrophobic alkyl chain is thought to play a role in its interaction with and disruption of the bacterial cell membrane. researchgate.net

Synergistic and Antagonistic Effects in Mixed Antimicrobial Systems

Role in Drug Delivery Systems

The unique physicochemical properties of certain compounds allow for their use in sophisticated drug delivery systems, which are designed to improve the therapeutic efficacy of drugs by controlling their release in a spatial and temporal manner. nih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications, including drug delivery. nih.govnih.gov They can be designed as "smart" or stimuli-responsive systems that release their payload in response to specific environmental cues like pH or temperature. mdpi.commdpi.com The incorporation of various molecules into hydrogel matrices can enhance drug loading capacity and control release profiles. mdpi.com While direct research on the incorporation of this compound into hydrogels for drug delivery is specific, its properties as a surfactant and emulsifier suggest its potential utility in the formulation of such advanced delivery systems. guidechem.com

Modulation of Dermal Absorption

This compound, also known as lauryl glycol, is utilized in topical formulations for its ability to modulate the absorption of other substances through the skin. Alkanediols, as a class of compounds, are recognized for their capacity to act as skin penetration enhancers. Their effectiveness is often linked to their alkyl chain length and the specific formulation in which they are used.

Research investigating the influence of various 1,2-alkanediols on the skin penetration of the corticosteroid triamcinolone acetonide has shown that longer-chained alkanediols can enhance penetration by disrupting the highly ordered structure of the stratum corneum lipids. wikipedia.orgnih.gov This fluidization of the lipid bilayer is believed to facilitate the passage of drug molecules through the skin's primary barrier. nih.gov While shorter-chain alkanediols may enhance penetration through interactions with the hydrophilic regions of the stratum corneum, the mechanism for longer-chain diols like this compound is more associated with lipid fluidization. wikipedia.orgnih.gov

Modeling data on the percutaneous absorption of 1,2-glycols has been used to estimate their own potential to penetrate the skin. Based on these models, the predicted dermal absorption for this compound (lauryl glycol) is approximately 40% of the applied dose over a 24-hour period. nih.govfishersci.no This is comparatively lower than shorter-chain 1,2-glycols, such as 1,2-hexanediol and 1,2-octanediol, for which absorption is estimated at 80%. nih.govfishersci.no This suggests that as the alkyl chain length increases, the alkanediol's own penetration through the skin decreases. fishersci.ca

Precursor in Pharmaceutical Intermediates and Therapeutics

This compound serves as a versatile starting material, or precursor, for the synthesis of more complex molecules with potential therapeutic applications. wikipedia.orgfishersci.ca Its bifunctional nature, containing two hydroxyl groups, and its long lipophilic carbon chain make it a useful building block in medicinal chemistry. uni.lu

Synthesis of Lipophilic Diamines and Amino Alcohols with Antitubercular Activity

A significant area of research involving this compound as a precursor is in the development of novel agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.govuni.lu Studies have focused on synthesizing lipophilic N-alkylated diamines and amino alcohols, leveraging the long alkyl chain of this compound to increase the lipophilicity of the final compounds, a property often associated with improved activity against mycobacteria.

In one study, a series of amino alcohols and diamines were synthesized starting from this compound. uni.luscielo.br The synthesis protocol involved treating the diol to create crude mesylates, which were then reacted with various amino alcohols or diamines to produce the target compounds. uni.lu The resulting derivatives were then tested for their in vitro activity against M. tuberculosis.

The research demonstrated that several of the synthesized compounds derived from this compound exhibited inhibitory activity against the bacterium. nih.govwikipedia.org Nine of the compounds showed a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, indicating a notable level of antitubercular activity. nih.govnih.govwikipedia.org This research highlights the utility of this compound as a scaffold for creating new lipophilic molecules in the search for more effective treatments for tuberculosis. scielo.br

| Precursor Compound | Derived Compound Class | Reactants Used in Synthesis | Target Organism | Key Research Finding | Reference |

|---|---|---|---|---|---|

| This compound | Lipophilic Diamines and Amino Alcohols | 2-aminoethanol, 3-amino-1-propanol, diethanolamine, 2-amino-2-methyl-1-propanol, ethylenediamine, 1,3-propanediamine | Mycobacterium tuberculosis H37Rv | Nine synthesized compounds showed a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. | nih.gov, nih.gov, uni.lu |

Applications in Cancer Therapy Research

The application of this compound as a direct precursor for anticancer agents is not extensively documented in dedicated studies. However, its properties have been utilized in related research, primarily concerning drug delivery systems and general cytotoxicity.

In some research, this compound is used as a reagent in the synthesis of nanoparticles intended for biomedical applications, including as carriers for anticancer drugs. For instance, it has been a component in the synthesis of iron(III) acetylacetonate (Fe(acac)3) nanoparticles. paspk.orgrsc.org In these applications, the diol acts as a solvent and stabilizer during nanoparticle formation, rather than as a therapeutic agent itself. paspk.org

Studies on the general cytotoxicity of 1,2-glycols have provided some relevant data. One report noted that lauryl glycol (this compound) exhibited a hemolytic effect on human erythrocytes in vitro. cir-safety.org While hemolysis is a measure of cytotoxicity, this is a general effect and not indicative of targeted anticancer activity. The same report mentioned that a shorter-chain glycol, pentylene glycol, induced apoptosis in a human promyelocytic leukemia cell line, but this finding does not directly involve this compound. cir-safety.org

| Compound | Cell Type / System | Observed Effect | Context | Reference |

|---|---|---|---|---|

| This compound (Lauryl Glycol) | Human Erythrocytes | Hemolytic effect | In vitro cytotoxicity assessment | cir-safety.org |

| This compound | PANC-1 (Pancreatic Cancer Cells) | Used in synthesis of Fe3O4@SiO2 nanoparticle drug carriers | Drug delivery system development | paspk.org |

Advanced Materials Science and Engineering

Nanoparticle Synthesis and Morphology Control

In the realm of nanotechnology, 1,2-dodecanediol plays a crucial role as a reducing agent, ligand, and surfactant, facilitating the synthesis of a wide array of nanoparticles with controlled size, shape, and composition. osti.govmdpi.comresearchgate.netscielo.brresearchgate.netscirp.org

This compound serves as an effective high-boiling-point reducing agent in the colloidal synthesis of various metal and metal oxide nanoparticles. scirp.orgebi.ac.ukresearchgate.netfrontiersin.orggoogle.comscispace.com Its ability to reduce metal salts at elevated temperatures, typically between 200-300°C, is a key factor in the formation of crystalline nanoparticles. google.com

A notable application is in the synthesis of magnetic spinel ferrite nanoparticles. For instance, Fe(II), Co(II), and Ni(II) ferrite nanoparticles, with sizes ranging from 9-25 nm, have been successfully synthesized through the solvothermal decomposition of trimetallic acetate complex precursors. ebi.ac.ukresearchgate.netsigmaaldrich.com In this process, which occurs in benzyl ether with oleic acid and oleylamine present, this compound acts as the reducing agent. ebi.ac.ukresearchgate.net The use of this method with trimetallic complexes as single-source precursors results in nanoparticles that are more homogeneous and have a narrower size distribution compared to those synthesized from a mixture of metal salts. ebi.ac.uk Similarly, magnetite (Fe3O4) nanoparticles have been prepared from the thermal decomposition of iron(II) acetate using this compound as the reducing agent in trioctylamine. researchgate.net

The synthesis of cobalt oxide nanoparticles also benefits from the reducing properties of this compound. frontiersin.org In a one-pot colloidal synthesis, cobalt acetate is thermally decomposed in dibenzyl ether and reduced by this compound to form cobalt oxide nanoparticles with varied shapes and sizes. frontiersin.org Furthermore, cobalt carbide (CoxC) nanoparticles have been produced using this compound as the reducing agent. core.ac.uk

The compound is also instrumental in the formation of intermetallic nanoparticles like AuCu. osti.gov In the synthesis of monodisperse intermetallic AuCu nanoparticles, random alloy AuCu nanoparticles are first created and then used as seeds for further growth. osti.gov The initial seed synthesis involves the hot-injection of a Au/Cu precursor solution into a heated solution containing 1-octadecene, oleic acid, and this compound. osti.gov

Beyond its role as a reducing agent, this compound also functions as a ligand and surfactant in nanoparticle synthesis. mdpi.comresearchgate.netacs.org Ligands are essential for creating monodisperse nanoparticles as they can act as a barrier to monomer diffusion from the solution to the nanoparticle surface, leading to a diffusion-controlled growth mechanism. mdpi.com The choice of ligands is critical for the colloidal stability and function of the nanoparticles and can even determine their final size and shape. acs.org

In the synthesis of Fe3O4 nanoparticles from Fe(acac)3, this compound is used in conjunction with oleylamine and oleic acid, which act as co-surfactants. mdpi.com This combination forms a protective layer around the particles, preventing their aggregation. mdpi.com The use of long-chain diols like this compound is particularly advantageous as they help keep the nanoparticles dispersed during synthesis in high-boiling-point solvents. google.com

Research has shown that in the synthesis of cobalt nanoparticles, the addition of this compound to a surfactant mixture of oleic acid, polyvinylpyrrolidone, and oleylamine led to the formation of triangular-prism-shaped nanoparticles. researchgate.net This highlights its role in directing the morphology of the resulting nanoparticles.

The concentration and type of diol used in nanoparticle synthesis can significantly influence the size and shape of the resulting particles. scielo.brresearchgate.net Studies on magnetite nanoparticles synthesized via a modified polyol process have demonstrated a clear relationship between the hydrocarbon chain length of the diol and the nanoparticle morphology. scielo.brresearchgate.net

When 1,2-hexadecanediol was used, spherical nanoparticles with a size of around 5 nm were formed. scielo.brresearchgate.net Replacing it with 1,2-tetradecanediol resulted in faceted nanoparticles with an average size of 20 nm. scielo.brresearchgate.net The use of this compound produced similarly faceted nanoparticles but with an increased size of approximately 40 nm. scielo.brresearchgate.net This trend indicates that shorter-chain diols in this series lead to larger particle sizes.

The following table summarizes the effect of different diols on the size and shape of magnetite nanoparticles:

| Diol | Average Particle Size | Particle Shape |

| 1,2-Hexadecanediol | ~5 nm | Spherical |

| 1,2-Tetradecanediol | ~20 nm | Faceted |

| This compound | ~40 nm | Faceted |

This data is based on findings from studies on magnetite nanoparticle synthesis. scielo.brresearchgate.net

This compound plays a role in the synthesis of intermetallic nanoparticles, which are notable for their ordered crystal structures and enhanced properties. osti.gov A common method to produce these materials is through colloidal syntheses where a phase transformation from a disordered alloy to an ordered intermetallic phase is achieved in solution. osti.gov

In the synthesis of monodisperse intermetallic AuCu nanoparticles, a disorder-to-order transition is facilitated. osti.gov Initially, random alloy AuCu nanoparticles are synthesized using this compound. osti.gov These disordered nanoparticles then serve as seeds for an overgrowth process, which leads to the formation of larger, monodisperse intermetallic AuCu nanoparticles with an ordered L10 phase. osti.gov This demonstrates the utility of this compound in creating the initial building blocks for these advanced materials.

Control of Particle Size and Shape in Colloidal Syntheses

Polymer Science and Engineering

In addition to its applications in nanomaterials, this compound is also utilized as a precursor in polymer synthesis, contributing to the development of new polymeric materials with specific properties. sigmaaldrich.comresearchgate.netunige.chresearchgate.netprimescholars.comresearchgate.net

This compound can be used as a monomer in polycondensation reactions to create polyesters and polyesteramides. researchgate.netunige.chresearchgate.netprimescholars.comresearchgate.net For example, it has been used in the synthesis of a cholesteric liquid crystal polyesteramide, PNOBDME, through a polycondensation reaction with 4-4´-(terephthaloyl-diaminedibenzoic chloride) (NOBC). primescholars.com

It is also a component in the synthesis of self-catalyzed poly(ortho esters) (POEs). unige.ch By using flexible diols like 1,12-dodecanediol, the glass transition temperature and viscosity of the resulting polymer can be reduced, leading to ointment-like materials. unige.ch While this example uses the 1,12-isomer, it illustrates the principle of how diols can influence polymer properties.

Furthermore, this compound has been used in the preparation of lipophilic diamines and amino alcohols. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These resulting molecules have shown potential for various applications. sigmaaldrich.comchemicalbook.com

Cross-linking Agents for Polymers

This compound can be utilized as a cross-linking agent in the formation of polymers. Cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network structure. sigmaaldrich.comspecialchem.com This process enhances the material's properties, such as thermal stability and mechanical strength. specialchem.com In the context of polybutadiene, diols like this compound can be used to create cross-linked polymers. marquette.edu The resulting polymers, while not highly cross-linked, exhibit the formation of a non-volatile residue. marquette.edu The use of divinyl ethers of various diols, including those with a C12 backbone, as crosslinking agents has also been noted. epo.org

The effectiveness of cross-linking can be influenced by the specific chemical agents and methods used. For instance, chemical cross-linking can be initiated by heat or catalysts and involves the formation of covalent bonds. specialchem.com Different cross-linking agents, such as dialdehydes or carbodiimides, are chosen based on their reactivity with the polymer's functional groups. mdpi.com

Application in Methacrylate Ester Polymers and Copolymers

This compound is a component that can be used in the creation of methacrylate ester polymers and copolymers. google.com Specifically, 1,12-dodecanediol dimethacrylate, a derivative, is a difunctional monomer used in formulating materials like coatings and adhesives. cymitquimica.com This compound's structure, featuring a long dodecane chain, imparts flexibility and hydrophobicity to the resulting polymers. cymitquimica.com The methacrylate groups allow for radical polymerization, leading to the formation of cross-linked networks. cymitquimica.comontosight.ai

These polymers can be either homopolymers, made from the dimethacrylate alone, or copolymers, formed by reacting with other monomers. ontosight.ai This versatility allows for the tailoring of the polymer's physical and chemical properties. ontosight.ai For example, 1,12-dodecanediol dimethacrylate polymer is listed as exempt from the requirement of a tolerance in pesticide chemical formulations under certain conditions. ecfr.gov Furthermore, research has explored the transesterification of poly(methyl acrylate) with polyesters like poly(dodecamethylene isophthalate), which involves 1,12-dodecanediol, to create graft copolymers. researchgate.net

Fabrication of Aliphatic Polyesters

This compound, along with its isomer 1,12-dodecanediol, is a key monomer in the synthesis of aliphatic polyesters. These polyesters are often derived from renewable resources, presenting an alternative to petrochemical-based polymers. doi.orgresearchgate.net The fabrication process typically involves melt polycondensation, reacting the diol with a dicarboxylic acid. doi.orgresearchgate.net

For instance, aliphatic polyesters have been synthesized from 1,12-dodecanedioic acid and various aliphatic diols, including 1,12-dodecanediol. researchgate.net Another example is the synthesis of polyesters from 1,18-(Z)-octadec-9-enedioic acid, derived from oleic acid, and diols like 1,12-dodecanediol. doi.org The properties of the resulting polyesters, such as molecular weight and crystallinity, can be controlled by the choice of monomers and polymerization conditions. doi.orgresearchgate.netacs.org These bio-based polyesters can exhibit properties similar to polyethylene, with high tensile strength and elongation at break. researchgate.net

The following table summarizes the synthesis and properties of aliphatic polyesters fabricated using a dodecanediol.

| Diacid Component | Diol Component | Polymerization Method | Resulting Polymer Properties | Reference |

| 1,12-dodecanedioic acid | Aliphatic diols (C2-C12) | Melt Polycondensation | Crystalline materials, melting points 70-90°C, high molecular weight. | researchgate.net |

| 1,18-(Z)-octadec-9-enedioic acid | 1,12-dodecanediol | Bulk Polycondensation | Viscous liquid to solid semi-crystalline polyesters. | doi.org |

| Aliphatic diacids (even carbon atoms) | 1,12-dodecanediol | Melt Polycondensation | High weight average molecular weight (>60,000 g/mol ), flexible molecular chains, crystalline structure similar to polyethylene. | researchgate.net |

Quantum Dot Synthesis and Growth Mechanisms

Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties determined by their size and composition. hitachi-hightech.comnih.govsigmaaldrich.com Their synthesis is a complex process involving the controlled growth of these nanocrystals. nih.gov

Role as a 1,2-Diol in Semiconductor Material Precursor Dissolution

In the synthesis of quantum dots, this compound can play a role in the dissolution of semiconductor material precursors. google.com One method for synthesizing quantum dots involves a first reaction to dissolve a precursor, which may produce water as a byproduct. google.com This water can then be removed and replaced with a chemical compound like a primary alcohol or a 1,2-diol, such as this compound. google.com This substitution facilitates a more controlled nanocrystalline growth in a subsequent reaction. google.com The use of both a thiol and an amine in the reaction mixture has also been shown to be effective for dissolving precursors, particularly for selenium-containing quantum dots. google.com

Influence on Nanocrystalline Growth and Shell Formation

Following the precursor dissolution, this compound influences the subsequent nanocrystalline growth and the formation of a shell around the quantum dot core. google.comcore.ac.uk The addition of this compound, after the removal of water from the initial reaction, allows for a more controlled formation of quantum dot sizes and shapes. google.com This controlled growth is crucial for tuning the optical and electronic properties of the quantum dots. sigmaaldrich.com

The formation of a core/shell structure, such as a CdS shell on a CdSe core, is a common strategy to enhance the properties of quantum dots. google.comresearchgate.net The thickness of this shell has a significant impact on the quantum dot's performance, with thicker shells generally leading to improved external quantum efficiency and luminance in light-emitting diode applications. researchgate.net The presence of this compound during the growth of alloyed II-VI semiconductor rods over cores has been shown to affect the resulting structures, with varying amounts of the diol leading to different outcomes. google.com

Phase Change Materials and Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release significant amounts of thermal energy during a phase transition, such as melting and solidifying. thermtest.com This property makes them suitable for thermal energy storage applications. researchgate.net PCMs can be organic, inorganic, or eutectic mixtures. thermtest.com

1,12-dodecanediol is identified as a potential phase change material for thermal energy storage. researchgate.netacs.org Research has explored the development of eutectic PCMs by combining dicationic ionic liquids with diols, including 1,12-dodecanediol. acs.org These eutectic mixtures exhibit high melting enthalpies and thermal stability. acs.org Another area of investigation is the nanoencapsulation of PCMs, such as n-dodecanol, with a silica shell to create shape-stabilized thermal energy storage materials. acs.org While this specific study focused on n-dodecanol, it highlights a method that could potentially be applied to diols like 1,12-dodecanediol to improve their application in thermal energy storage systems. The use of renewable diol diesters as phase change materials is also an area of active research. google.com

Development of Eutectic Phase Change Materials with Ionic Liquids

Eutectic Phase Change Materials (ePCMs) represent a significant advancement in thermal energy storage technology. These materials are mixtures of two or more components that melt and solidify at a single, constant temperature that is lower than the melting points of the individual constituents. This property is highly desirable for applications requiring stable temperature control.

Research into ePCMs has explored the combination of long-chain diols with ionic liquids (ILs). Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and possess advantageous properties such as low vapor pressure, high thermal stability, and non-flammability. fishersci.ca

A notable area of investigation involves the formation of ePCMs from dicationic isoquinolinium-based ionic liquids and various α,ω-diols, such as 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol. figshare.comacs.org In these systems, the formation of the eutectic mixture is driven by hydrogen bonding interactions between the anion of the ionic liquid (e.g., bromide) and the hydroxyl groups of the diol. figshare.com The bromide anion acts as the hydrogen bond acceptor, while the hydroxyl group of the diol is the donor. figshare.com